8-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carbaldehyde
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Overview
Description
8-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carbaldehyde is a heterocyclic compound that contains a triazole ring fused to a pyridine ring. The presence of a bromine atom at the 8th position and an aldehyde group at the 2nd position makes this compound unique. It is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carbaldehyde involves the use of enaminonitriles and benzohydrazides under microwave conditions. This catalyst-free, additive-free, and eco-friendly method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The optimal reaction conditions involve using the reactants in dry toluene at 140°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the scalability of the microwave-mediated synthesis method suggests potential for industrial application. The method’s broad substrate scope and good functional group tolerance make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid.
Reduction: 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and as an inhibitor for PHD-1, JAK1, and JAK2 . These interactions lead to modulation of various biological processes, making it a valuable compound for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Lacks the bromine atom and aldehyde group.
8-Bromo-[1,2,4]triazolo[1,5-a]pyridine: Lacks the aldehyde group.
[1,2,4]Triazolo[1,5-a]pyridine-2-carbaldehyde: Lacks the bromine atom.
Uniqueness
8-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group. This combination enhances its reactivity and potential biological activities, making it a versatile compound for various applications.
Properties
IUPAC Name |
8-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O/c8-5-2-1-3-11-7(5)9-6(4-12)10-11/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFDDGKSVRHCOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)C=O)C(=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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